3-Bromo-5-(3-methyloxolan-3-yl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-bromo-5-(3-methyloxolan-3-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-7(2-3-11-4-7)5-9-6(8)10-12-5/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLSECKLAPDOSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1)C2=NC(=NO2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(3-methyloxolan-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a brominated oxadiazole precursor with a 3-methyloxolane derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(3-methyloxolan-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Cycloaddition Reactions: The compound can engage in cycloaddition reactions with dienes or alkynes, forming more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and various amines. Reactions are typically carried out in polar aprotic solvents at moderate temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions to achieve the desired oxidation or reduction.
Cycloaddition Reactions: Catalysts such as copper(I) iodide or palladium(II) acetate may be used to facilitate these reactions under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted oxadiazoles, while cycloaddition reactions can produce fused heterocyclic compounds with enhanced biological activity.
Scientific Research Applications
3-Bromo-5-(3-methyloxolan-3-yl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, enabling the construction of diverse chemical libraries for screening purposes.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(3-methyloxolan-3-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and oxadiazole ring can form hydrogen bonds, van der Waals interactions, and π-π stacking interactions with biological macromolecules, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Structural and Functional Modifications
Substituent variations on the 1,2,4-oxadiazole ring significantly impact biological activity, solubility, and stability. Below is a comparative analysis of key analogs:
Pharmacological Activity
- Anticholinesterase Activity : Substitution at C5 with polar groups (e.g., methanamine in [3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride) enhances acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition, crucial for Alzheimer’s disease therapeutics . The target compound’s 3-methyloxolan may improve blood-brain barrier penetration .
- Anticancer Activity: Analogs like 3-(3-bromophenyl)-5-methyl-1,2,4-oxadiazole exhibit cytotoxic effects against HCT-116 colon carcinoma cells (IC₅₀ ~12 µM), comparable to Vinblastine . Bromine’s electron-withdrawing effect likely augments DNA intercalation or kinase inhibition.
- Antifungal/Nematicidal Activity : Derivatives with amide fragments (e.g., 5-(4-fluorophenyl)-1,2,4-oxadiazole) inhibit succinate dehydrogenase (SDH), disrupting fungal respiration . The target’s methyloxolan may reduce solubility, limiting agricultural applications compared to amide-containing analogs .
Physicochemical Properties
- Solubility : The 3-methyloxolan group increases lipophilicity (logP ~2.5 estimated), favoring membrane permeability but reducing aqueous solubility compared to CF₃ or methanamine derivatives .
- Stability : Bromine at C3 enhances thermal stability, while oxolane’s ring strain may lower decomposition thresholds relative to phenyl or azo-linked analogs .
Biological Activity
3-Bromo-5-(3-methyloxolan-3-yl)-1,2,4-oxadiazole (CAS No. 1889037-59-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Overview of the Compound
Chemical Structure:
- Molecular Formula: C7H8BrN2O2
- Molecular Weight: 218.06 g/mol
- IUPAC Name: this compound
Key Features:
The compound contains a bromine atom and an oxadiazole ring, which are significant for its biological interactions. Its structural uniqueness allows it to interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors in biological systems. The oxadiazole ring can participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to molecular targets. This leads to the modulation of enzymatic activity or receptor function.
Antimicrobial Activity
Research indicates that derivatives of the oxadiazole ring exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity: Compounds similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Antifungal and Antiviral Properties
The compound's structure suggests potential antifungal and antiviral activities as well. Research has indicated that similar oxadiazole derivatives possess activity against fungal pathogens and viruses .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with other oxadiazole derivatives.
| Compound Name | Antimicrobial Activity | Unique Features |
|---|---|---|
| 2-Bromo-5-(3-methyloxolan-3-yl)-1,3,4-thiadiazole | Moderate against E. coli | Contains thiadiazole moiety |
| 4-[(3-Methyloxolan-3-yl)sulfamoyl]benzoic acid | High against S. aureus | Sulfamoyl group enhances activity |
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions between brominated oxadiazole precursors and 3-methyloxolane derivatives. Common reaction conditions include:
- Reagents: Sodium hydride or potassium carbonate.
- Solvents: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Temperature: Elevated temperatures to facilitate cyclization.
Q & A
How can reaction conditions be optimized for synthesizing 3-Bromo-5-(3-methyloxolan-3-yl)-1,2,4-oxadiazole to improve yield and purity?
Methodological Answer:
Optimization involves systematic variation of solvent polarity (e.g., dichloromethane vs. tetrahydrofuran), temperature gradients (room temperature vs. reflux), and catalyst selection (e.g., triethylamine for cyclization). Kinetic studies under controlled conditions (e.g., inert atmosphere) can minimize side reactions. Purification via column chromatography with gradient elution or recrystallization in aprotic solvents enhances purity. Reaction monitoring by TLC or HPLC ensures intermediate stability .
What methodologies enable effective substitution at the bromine position of the oxadiazole ring?
Methodological Answer:
Nucleophilic aromatic substitution (SNAr) is feasible using strong bases (e.g., NaH) to deprotonate nucleophiles (amines, thiols) in polar aprotic solvents (DMF, DMSO). Transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura with Pd(PPh₃)₄) allows aryl/heteroaryl group introduction. Microwave-assisted synthesis can accelerate substitution kinetics. Post-reaction characterization via ¹H/¹³C NMR confirms regioselectivity .
Which in vitro assays are suitable for evaluating antimicrobial/anticancer activity?
Methodological Answer:
- Antimicrobial: Broth microdilution (MIC/MBC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans), with controls (ciprofloxacin, amphotericin B).
- Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation. Flow cytometry for apoptosis/necrosis profiling (Annexin V/PI staining). Target-specific assays (e.g., topoisomerase inhibition) validate mechanistic hypotheses .
What structural characterization techniques are critical for confirming the compound’s identity?
Methodological Answer:
- Spectroscopy: ¹H/¹³C NMR (δ 7-8 ppm for aromatic protons, δ 160-170 ppm for oxadiazole carbons), FT-IR (C=N stretch ~1600 cm⁻¹).
- Mass Spectrometry: High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]⁺).
- X-ray Crystallography: Single-crystal analysis resolves regiochemistry and hydrogen-bonding networks .
How can structure-activity relationship (SAR) studies guide analogue design?
Methodological Answer:
- Core Modifications: Replace 3-methyloxolan with substituted oxolanes/heterocycles to probe steric/electronic effects.
- Substituent Variation: Introduce electron-withdrawing groups (NO₂, CF₃) at the phenyl ring to enhance electrophilicity.
- Bioisosterism: Replace oxadiazole with 1,3,4-thiadiazole to assess metabolic stability. Biological screening of analogues identifies pharmacophore requirements .
What computational approaches predict reactivity and target interactions?
Methodological Answer:
- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to study frontier molecular orbitals (HOMO-LUMO gaps).
- Molecular Docking: AutoDock Vina or Schrödinger Suite for binding affinity estimation with enzymes (e.g., EGFR kinase).
- MD Simulations: GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
How should discrepancies in biological activity data between studies be resolved?
Methodological Answer:
- Variable Control: Standardize assay conditions (cell passage number, serum concentration).
- Dose-Response Curves: Use 8-point dilutions to improve IC₅₀ accuracy.
- Meta-Analysis: Compare logP, solubility, and stability data (e.g., HPLC purity >98%) to isolate compound-specific vs. experimental variability .
What are key considerations for scaling synthesis from lab to pilot-scale?
Methodological Answer:
- Reactor Design: Switch from round-bottom flasks to jacketed reactors with temperature/pH control.
- Solvent Recovery: Implement distillation units for DMF/THF reuse.
- Safety Protocols: Assess exothermicity via RC1e calorimetry to prevent runaway reactions. Process analytical technology (PAT) ensures real-time quality control .
Which analytical methods study degradation pathways under stress conditions?
Methodological Answer:
- Forced Degradation: Expose to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
- HPLC-MS: Identify degradation products (e.g., oxadiazole ring cleavage).
- Kinetic Modeling: Determine Arrhenius parameters for shelf-life prediction .
What in vitro models assess preliminary toxicity for developmental guidance?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
